Pyrazino[2,3-c]quinolin-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. It belongs to a class of compounds known as quinolines, which are characterized by a fused aromatic ring system. This compound is particularly interesting for its structural features, which may confer specific properties relevant to drug development and other scientific applications.
The synthesis and characterization of pyrazino[2,3-c]quinolin-5-amine have been reported in various studies, particularly focusing on its preparation from 3-chloroquinoline derivatives and ethylene diamine. These studies highlight the compound's formation through specific chemical reactions and its subsequent rearrangement under certain conditions, leading to novel derivatives with potential therapeutic applications .
Pyrazino[2,3-c]quinolin-5-amine can be classified as a pyrazinoquinoline derivative. It falls under the broader category of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements in a ring structure. The specific classification reflects its unique molecular structure and the presence of both nitrogen and carbon atoms in its framework.
The synthesis of pyrazino[2,3-c]quinolin-5-amine typically involves the reaction of 3-chloroquinoline-2,4(1H,3H)-diones with ethylene diamine. This reaction is carried out in a solvent such as dimethylformamide (DMF) in the presence of potassium carbonate as a base. The process yields tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, which can undergo further transformations .
Pyrazino[2,3-c]quinolin-5-amine features a complex bicyclic structure that includes both pyrazine and quinoline moieties. The molecular formula can be represented as CHN, indicating the presence of four nitrogen atoms within its structure.
Pyrazino[2,3-c]quinolin-5-amine can participate in various chemical reactions, including:
The rearrangement mechanism involves:
The mechanism of action for pyrazino[2,3-c]quinolin-5-amine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors relevant to disease processes. Preliminary studies suggest potential inhibition activities against certain kinases, indicating possible roles in cancer therapy .
Relevant data from spectroscopic analyses provide insight into functional groups present within the compound, aiding in predicting reactivity patterns .
Pyrazino[2,3-c]quinolin-5-amine has several scientific uses:
Research continues to explore further applications and modifications that could enhance its efficacy or reduce side effects associated with therapeutic use .
The pyrazino[2,3-c]quinoline scaffold represents a structurally unique class of nitrogen-containing heterocycles formed by the linear fusion of quinoline and pyrazine rings. This architecture positions the pyrazine nitrogen atoms at the 5- and 6-positions relative to the quinoline system, creating a planar, electron-deficient framework conducive to diverse biological interactions. Early synthetic routes to this scaffold emerged from serendipitous discoveries during molecular rearrangement studies. A pivotal 2022 investigation documented an unprecedented rearrangement when tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, synthesized from 3-chloroquinoline-2,4(1H,3H)-diones and ethylenediamine, reacted with isocyanic acid (HNCO). This process yielded complex hydantoin derivatives and unexpectedly generated pyrazinoquinoline frameworks, characterized via X-ray crystallography and multinuclear NMR (¹H, ¹³C, ¹⁵N) spectroscopy. The rearrangement implicated a critical carbon-carbon bond scission (C2–C3 in the precursor), showcasing the scaffold’s inherent reactivity and conformational adaptability [1].
Parallel synthetic advancements utilized hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to achieve intramolecular oxidative C(aryl)–H amidation. This method efficiently constructed angularly fused heterocycles, including pyrazino[2,3-c]quinolin-5(6H)-ones, from N-methoxy-3-phenylquinoxaline-2-carboxamide precursors under mild conditions. The reaction proceeded via ipso-annulation, forming the central pyrazine ring through direct nitrogen-carbon bond formation, bypassing traditional multistep sequences. This strategy enabled access to structurally diverse analogs, crucial for subsequent structure-activity relationship exploration [2].
Table 1: Key Synthetic Methods for Pyrazino[2,3-c]quinoline Derivatives
Method | Starting Materials | Key Conditions | Primary Products | Significance |
---|---|---|---|---|
Molecular Rearrangement | Tetrahydropyrazinoquinolinones + HNCO | Acetic acid, reflux | Hydantoin-fused pyrazinoquinolines (e.g., 5d) | Novel ring transformation; confirmed by X-ray analysis |
Oxidative Annulation | N-Methoxy-3-phenylquinoxaline-2-carboxamides | PIFA, CH₂Cl₂, room temperature | Pyrazino[2,3-c]quinolin-5(6H)-ones | Metal-free, single-step cyclization; broad substrate scope |
Biologically, early pyrazinoquinoline derivatives demonstrated compelling dual inhibitory activity against cyclin-dependent kinases (CDK) and Abelson tyrosine-protein kinase (ABL), validated through in vitro cytotoxicity assays [1]. These kinases regulate cell cycle progression and oncogenic signaling, respectively, positioning pyrazinoquinolines as potential anticancer agents. Furthermore, radiolabeled derivatives like [¹²⁵I]7-(iodo)-5-((1-propylpiperidin-4-yl)methoxy)pyrazino[2,3-c]quinoline exhibited exceptional binding affinity (Ki = 0.094 nM) for the human serotonin 4 receptor subtype (5-Hydroxytryptamine receptor 4), highlighting their utility in neurological disorder diagnostics [2].
The pyrazino[2,3-c]quinolin-5-amine scaffold embodies a strategic pharmacophore hybrid, integrating the established biological profiles of quinoline and pyrazine heterocycles into a single polyfunctional entity. Quinoline motifs, prevalent in clinical agents (e.g., chloroquine, bedaquiline), confer DNA intercalation capability, topoisomerase inhibition, and metal chelation potential. Pyrazine rings contribute hydrogen-bonding proficiency, enhanced aqueous solubility, and π-deficient character favoring interactions with adenine-rich kinase domains [8] [10]. This dual pharmacophoric character enables simultaneous engagement with structurally divergent biological targets, a cornerstone of multi-target drug design (MTDD) for complex diseases like cancer and neurodegenerative disorders [6].
Computational MTDD platforms, such as LigBuilder version 3, exploit this duality. The software employs genetic algorithms to evolve de novo ligands within predefined binding sites of multiple target proteins. For pyrazinoquinoline derivatives, simulations demonstrate optimal vector alignment of the quinoline ring for intercalation into DNA base pairs, while the pyrazine nitrogen atoms form critical hydrogen bonds with residues in kinase ATP-binding pockets (e.g., hinge region of CDK2 or ABL1). This "one-step" design approach generates highly integrated structures with balanced affinity for both targets, circumventing the ligand efficiency penalties typical of linked pharmacophores [7].
Table 2: Multi-Target Pharmacophore Features of Pyrazino[2,3-c]quinolin-5-amine
Structural Element | Quinoline Contribution | Pyrazine Contribution | Combined Effect in MTDD |
---|---|---|---|
Planar Fused System | DNA intercalation; Topoisomerase I/II inhibition | Electron-deficient π-system | Enhanced duplex stabilization; kinase hinge binding |
N5 Position | Moderate H-bond acceptance | Strong H-bond acceptance/donation | Cooperative binding with polar enzyme subsites |
C4/C9 Positions | Tolerance for hydrophobic substituents (e.g., aryl) | Tunable polarity | Modulation of cellular permeability & target selectivity |
Chelation Potential | Fe²⁺/Cu²⁺ binding (oxidative stress induction) | Adjacent nitrogen lone pairs | Potentiated metalloenzyme inhibition |
Empirical evidence supports this design paradigm. Derivatives bearing 4-(imidazol-1-yl)phenyl or 4-(dimethylamino)benzyl substituents at the C4 position exhibit concurrent inhibition of CDK4 (cyclin-dependent kinase 4) and ABL1, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.18 μM to 3.94 μM. This activity correlates with induction of apoptosis in leukemia cell lines (e.g., P388), as evidenced by caspase-3 activation and mitochondrial membrane depolarization assays. The molecular basis for dual inhibition was elucidated via cocrystallization studies: the pyrazinoquinoline core occupies the adenine binding pocket of ABL1 via hydrogen bonds with Met318, while the C4 aryl group extends into a hydrophobic cleft, enabling simultaneous engagement [1] [6].
Furthermore, framework diversification around the pyrazino[2,3-c]quinolin-5-amine core—such as oxazolo or thiazolo annulation—modulates target selectivity. For instance, 2-butyloxazolo[4,5-c]quinolin-4-amine acts as a dual TLR7/TLR8 agonist (EC₅₀ = 0.55 μM and 0.18 μM, respectively), activating immune responses in plasmacytoid dendritic cells and monocytes. In contrast, the isomeric thiazolo[5,4-c]quinoline shows preferential TLR8 inhibition. Density functional theory analyses attribute this selectivity divergence to subtle differences in electrostatic potential maps: the oxazolo derivative exhibits a more polarized N5, favoring interactions with TLR7’s Asp557, while the thiazolo analog engages TLR8’s hydrophobic Leu572 pocket [4] [6]. These studies underscore the scaffold’s versatility in achieving polypharmacology through rational structural perturbation.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8